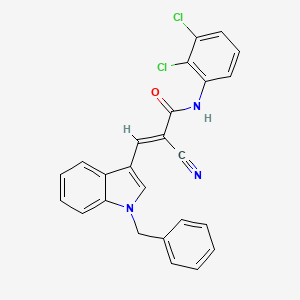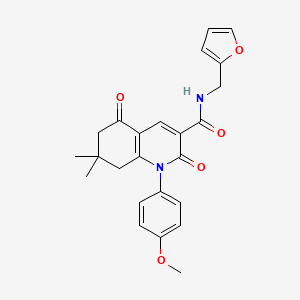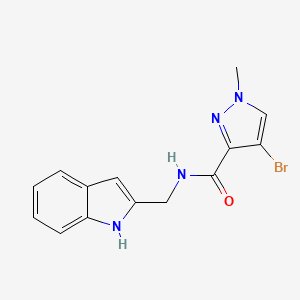![molecular formula C10H10N6O5 B10896542 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Acetylation: The acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as the nitro group or the acetyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis and chemical synthesis, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group and pyrazole ring may play key roles in binding to target molecules and exerting biological effects.
Comparison with Similar Compounds
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-pyrazole:
4-Nitro-1H-pyrazole-5-carboxylic acid: This compound lacks the methyl and acetyl groups, which may affect its biological activity and chemical properties.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID lies in its combination of functional groups, which provide a balance of reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C10H10N6O5 |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-methyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N6O5/c1-14-9(10(18)19)7(3-11-14)13-8(17)5-15-4-6(2-12-15)16(20)21/h2-4H,5H2,1H3,(H,13,17)(H,18,19) |
InChI Key |
BMIOBAAOVALMBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896475.png)
![6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896483.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10896501.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10896525.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10896538.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B10896549.png)

methanone](/img/structure/B10896557.png)

![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)
